
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol, also known as CPMI, is a synthetic organic compound belonging to the class of pyrimidin-4-ols. It is a heterocyclic compound containing a five-membered ring of nitrogen and oxygen atoms. CPMI has been studied extensively for its potential applications in scientific research due to its unique chemical structure.
Scientific Research Applications
Anticonvulsant Activity
Isoxazole derivatives have been studied for their potential as anticonvulsants. The presence of the isoxazole ring in the compound’s structure suggests it could be explored for its efficacy in preventing or reducing the frequency of seizures. For instance, derivatives of isoxazole have shown promising results in the maximal electroshock seizure (MES) test .
Anti-inflammatory Properties
Compounds featuring an isoxazole ring have been reported to exhibit anti-inflammatory activities. This could be attributed to the inhibition of pro-inflammatory cytokines or the modulation of other inflammatory pathways. The specific substitution pattern on the isoxazole ring, such as in “2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol,” may impart significant anti-inflammatory potential .
Anticancer Potential
The structural complexity of isoxazole-containing compounds provides a scaffold for anticancer activity. Research has indicated that such compounds can act as inhibitors to various cancer cell lines, making them valuable in the development of new anticancer therapies. The compound could be investigated for its cytotoxic effects against different types of cancer cells .
Antimicrobial Efficacy
Isoxazole derivatives have been recognized for their antimicrobial properties. This includes activity against bacteria, fungi, and viruses. The compound “2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol” could be synthesized and tested for its ability to inhibit the growth of pathogenic microorganisms .
Antidepressant Activity
The isoxazole ring is known to contribute to antidepressant effects in various compounds. By interacting with neurotransmitter systems in the brain, these compounds can potentially regulate mood and emotional responses. The subject compound could be a candidate for the development of novel antidepressants .
Immunosuppressant Applications
Isoxazole derivatives have also been explored for their immunosuppressive properties, which are crucial in conditions like autoimmune diseases and in preventing organ transplant rejection. The specific compound could be researched for its ability to modulate the immune response .
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle .
Result of Action
The result of the action of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is the inhibition of cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell division, such as cancer .
properties
IUPAC Name |
2-cyclopropyl-4-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-8(5-12-16-6)9-4-10(15)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZWIARJLZLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)
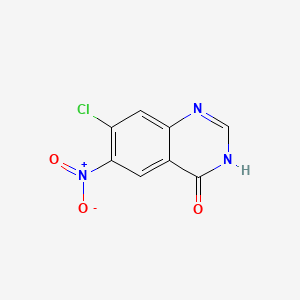
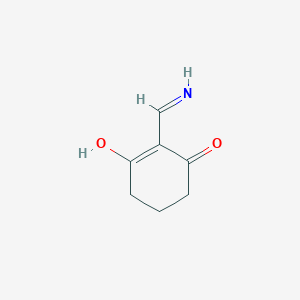
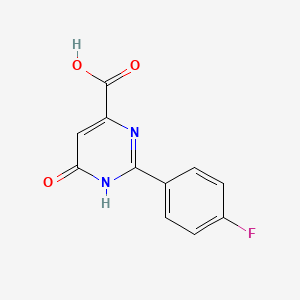
![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)

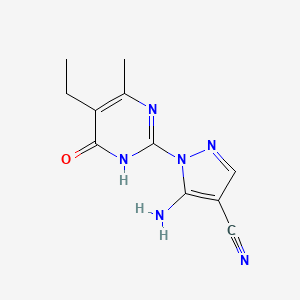
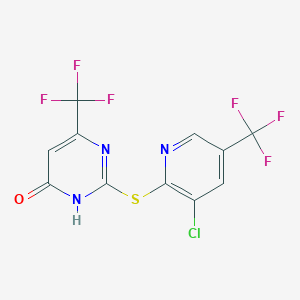
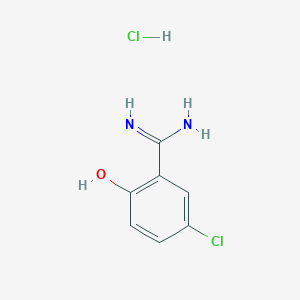
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)
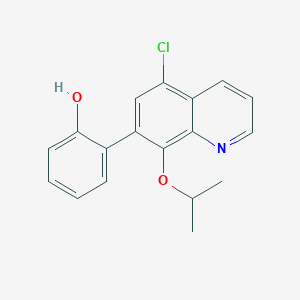
![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)